molecular formula C15H14N2O7S B4144911 methyl (4-{[(3-nitrophenyl)sulfonyl]amino}phenoxy)acetate

methyl (4-{[(3-nitrophenyl)sulfonyl]amino}phenoxy)acetate

Cat. No.: B4144911
M. Wt: 366.3 g/mol
InChI Key: KNGZQCIQJXVPRE-UHFFFAOYSA-N
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Description

Methyl (4-{[(3-nitrophenyl)sulfonyl]amino}phenoxy)acetate is an organic compound that features a complex structure with both aromatic and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-{[(3-nitrophenyl)sulfonyl]amino}phenoxy)acetate typically involves a multi-step process. One common method starts with the nitration of phenol to produce 3-nitrophenol. This is followed by sulfonylation to introduce the sulfonamide group. The final step involves the esterification of the phenoxy group with methyl acetate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-{[(3-nitrophenyl)sulfonyl]amino}phenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.

Major Products

    Oxidation: Conversion to amino derivatives.

    Reduction: Formation of carboxylic acids.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Methyl (4-{[(3-nitrophenyl)sulfonyl]amino}phenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (4-{[(3-nitrophenyl)sulfonyl]amino}phenoxy)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the inhibition of signal transduction processes or the disruption of cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}phenoxy)acetate
  • Methyl (4-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)acetate

Uniqueness

Methyl (4-{[(3-nitrophenyl)sulfonyl]amino}phenoxy)acetate is unique due to the presence of the nitro group, which imparts specific electronic properties and reactivity. This makes it distinct from similar compounds that may have different substituents on the aromatic ring, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

methyl 2-[4-[(3-nitrophenyl)sulfonylamino]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O7S/c1-23-15(18)10-24-13-7-5-11(6-8-13)16-25(21,22)14-4-2-3-12(9-14)17(19)20/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGZQCIQJXVPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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